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molecular formula C10H15NO2 B1582871 Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 2199-46-4

Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No. B1582871
M. Wt: 181.23 g/mol
InChI Key: WBOGFZDTCIQHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04070366

Procedure details

2,4-Dimethyl-3-acetyl-pyrrole (0.68 g), acetic acid (15 ml), aq. hydriodic acid (15 ml) and paraformaldehyde (0.6 g) were stirred for three hours under nitrogen at room temperature. The crude product was isolated as in Example 4 (2,3,4-trimethyl-5-carbethoxy-pyrrole) then crystallized from benzene to yield 0.55 g (73%) of colourless elongated prisms, m.p. 204°-207° C. (lit. 207° H. Fischer and W. Zerweck, Berichte 56, 523 (1923)). Anal. Calc. for C9H13NO: C, 71.49; H, 8.67; N, 9.26. Found: C, 71.29; H, 8.68; N, 9.38.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[C:5]([CH3:10])[C:6]=1[C:7](=O)C.I.[CH2:12]=[O:13].[C:14](O)(=[O:16])[CH3:15]>>[CH3:1][C:2]1[NH:3][C:4]([C:12]([O:16][CH2:14][CH3:15])=[O:13])=[C:5]([CH3:10])[C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
CC=1NC=C(C1C(C)=O)C
Name
Quantity
15 mL
Type
reactant
Smiles
I
Name
Quantity
0.6 g
Type
reactant
Smiles
C=O
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=C(C1C)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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